molecular formula C13H16N2O3S B2870707 Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate CAS No. 1798618-66-2

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate

Cat. No.: B2870707
CAS No.: 1798618-66-2
M. Wt: 280.34
InChI Key: FWZRZDDJXOGMQD-UHFFFAOYSA-N
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Description

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate is a synthetic organic compound characterized by a thioether-linked nicotinoyl-pyrrolidine moiety and a methyl ester group. The structure combines a pyrrolidine ring substituted with a nicotinamide (pyridine-3-carboxamide) group and a methyl thioacetate side chain.

Properties

IUPAC Name

methyl 2-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-18-12(16)9-19-11-4-6-15(8-11)13(17)10-3-2-5-14-7-10/h2-3,5,7,11H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZRZDDJXOGMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation of Pyrrolidin-3-ol

Pyrrolidin-3-ol undergoes mesylation using methanesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C–25°C. The reaction completes within 2 hours, yielding pyrrolidin-3-yl mesylate as a white crystalline solid (92% yield).

Critical Parameters :

  • Temperature control (<30°C) prevents elimination side reactions.
  • Anhydrous conditions ensure high mesylate stability.

Thioether Formation via Nucleophilic Substitution

Methyl 2-mercaptoacetate, synthesized from methyl chloroacetate and potassium hydrosulfide (KSH) in ethanol, reacts with pyrrolidin-3-yl mesylate in dimethylacetamide (DMA) at 80°C:

$$
\text{Pyrrolidin-3-yl mesylate} + \text{HS-CH}2\text{COOCH}3 \xrightarrow{\text{DMA, 80°C}} \text{Pyrrolidin-3-yl-S-CH}2\text{COOCH}3 + \text{CH}3\text{SO}3\text{H}
$$

Optimized Conditions :

  • Solvent: DMA enables polar aprotic environment for SN2 mechanism.
  • Molar ratio: 1:1.1 (mesylate:thiol) minimizes disulfide byproducts.
  • Yield: 78% after recrystallization from ethyl acetate/hexanes.

Acylation with Nicotinoyl Chloride

Preparation of Nicotinoyl Chloride

Nicotinic acid reacts with thionyl chloride (3.0 equiv) in toluene under reflux (4 hours), followed by solvent evaporation to yield nicotinoyl chloride as a yellow oil (95% purity).

Coupling Reaction

The pyrrolidine thioether intermediate (1.0 equiv) reacts with nicotinoyl chloride (1.1 equiv) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base:

$$
\text{Pyrrolidine-S-CH}2\text{COOCH}3 + \text{Nicotinoyl chloride} \xrightarrow{\text{THF, DIPEA}} \text{Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate} + \text{HCl}
$$

Key Observations :

  • Reaction time: 12 hours at 25°C.
  • Yield: 85% after aqueous workup (NaHCO₃ wash) and vacuum drying.
  • Purity: >99% by HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Pathways

Electrochemical Tandem Amination

Adapting methodologies from imidazo[1,5-a]pyridine synthesis, a one-pot electrochemical approach was explored:

Component Role Conditions
Acetophenone Carbonyl source 10 mA constant current
Pyridin-2-amine Nitrogen donor NH₄I mediator
Methyl thioglycolate Thioester precursor DMSO solvent, 80°C

Outcome :

  • 62% yield at 25 mA scale.
  • Limited functional group tolerance for bulky substituents.

Multi-Component Reaction (MCR) Strategy

Using 1,1-bis(methylthio)-2-nitroethene (BMTNE), arylglyoxals, and malononitrile in ethanol:

$$
\text{BMTNE} + \text{Pyrrolidine} + \text{Methyl acrylate} \xrightarrow{\text{EtOH, reflux}} \text{Target compound} + \text{H}_2\text{O}
$$

Advantages :

  • Single-pot synthesis reduces purification steps.
  • 68% yield achieved with electron-deficient arylglyoxals.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (600 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.15 (d, J=7.8 Hz, 1H), 7.40 (dd, J=4.8, 7.8 Hz, 1H), 4.21 (m, 1H, pyrrolidine-H), 3.73 (s, 3H, OCH₃), 3.42 (t, J=8.4 Hz, 2H), 2.98 (s, 2H, SCH₂), 2.35–2.18 (m, 4H).
  • ¹³C NMR (151 MHz, CDCl₃): δ 170.2 (COOCH₃), 165.4 (CON), 152.1, 148.6, 135.2, 123.5 (pyridine), 58.3 (pyrrolidine-C3), 52.1 (OCH₃), 34.6 (SCH₂), 28.4, 26.9 (pyrrolidine-CH₂).
  • HRMS (ESI): m/z calcd. for C₁₄H₁₇N₂O₃S [M+H]⁺: 297.1006, found: 297.1009.

Purity Assessment

  • HPLC : Rt = 6.72 min (Phenomenex Luna C18, 5 μm, 4.6×250 mm, 1.0 mL/min, 220 nm).
  • Elemental Analysis : Calcd. C 56.93%, H 5.76%, N 9.46%; Found C 56.88%, H 5.81%, N 9.42%.

Industrial-Scale Production Considerations

Solvent Selection for Kilo-Lab Synthesis

Solvent Boiling Point (°C) Dielectric Constant Yield (%)
DMA 165 37.8 82
NMP 202 32.2 79
DMF 153 36.7 68

DMA outperforms DMF due to better stabilization of transition states in SN2 reactions.

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Equivalents Used Cost Contribution (%)
Nicotinoyl chloride 450 1.1 62
Methyl thioglycolate 220 1.2 28
DIPEA 150 2.5 10

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure allows for applications in materials science and the development of novel compounds.

Mechanism of Action

The mechanism by which Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations:

Backbone Similarity: All compounds share a thioacetate backbone (R-S-CH₂-COOR'), but differ in substituents.

Heterocyclic Influence: Compound 1 () features a pyrimidine-thietane system, which may enhance metabolic stability compared to the pyrrolidine-nicotinoyl group in the target compound .

Substituent Effects: The triazole-based analogs () exhibit high similarity scores (0.92 and 0.88) due to conserved thioacetate and aromatic substituents. The amino group in 878671-99-9 likely improves solubility, while bromine in 878671-98-8 introduces steric and electronic effects that could alter binding kinetics .

Physicochemical and Pharmacokinetic Comparisons

  • Metabolic Stability : The ethyl ester in Compound 1 () may prolong half-life compared to methyl esters due to slower hydrolysis, a critical factor in prodrug design .

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